molecular formula C8H6ClF3O2S B156578 [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 127162-96-3

[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride

Cat. No. B156578
M. Wt: 258.65 g/mol
InChI Key: WIGCBGFBBRJTLS-UHFFFAOYSA-N
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Description

[3-(trifluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound that is part of the sulfonyl chloride family. These compounds are typically used as intermediates in organic synthesis due to their reactivity. The trifluoromethyl group attached to the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and the types of chemical reactions it can participate in.

Synthesis Analysis

The synthesis of related sulfonyl compounds has been explored in various studies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . This indicates that sulfonyl compounds with trifluoromethyl groups can be synthesized through the decomposition of diazonium compounds.

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, which provides insights into the geometry of similar sulfonyl chlorides . The study revealed various geometrical parameters such as bond lengths and angles, which are crucial for understanding the three-dimensional structure and potential reactivity of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride.

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in a variety of chemical reactions. They can react with nucleophiles, for example, to form sulfonamides or sulfones. The presence of the trifluoromethyl group could influence these reactions by making the sulfonyl chloride more electrophilic. The studies provided do not directly address the chemical reactions of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride, but they do provide information on the reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The electron diffraction study of methane sulfonyl chloride provides data that can be extrapolated to understand the properties of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride, such as bond lengths and angles, which affect the compound's boiling point, solubility, and stability . The presence of the trifluoromethyl group is likely to increase the compound's electronegativity and potentially its reactivity as well.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 3-(Trifluoromethyl)phenol was used in the preparation of travoprost, an antiglaucoma agent .
    • Results or Outcomes : The outcome of this application is the production of travoprost, an antiglaucoma agent .
  • Scientific Field: Organic Chemistry

    • Application : [3-chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is a similar compound that might be used in various organic synthesis reactions.
  • Scientific Field: Analytical Chemistry

    • Application : [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol is another similar compound that might be used in various analytical chemistry applications.
  • Scientific Field: Organic Chemistry

    • Application : [3-(trifluoromethyl)phenyl]methanesulfonyl fluoride is a similar compound that might be used in various organic synthesis reactions.
  • Scientific Field: Organic Chemistry

    • Application : (2-(Trifluoromethyl)phenyl)methanesulfonyl chloride is another similar compound that might be used in various organic synthesis reactions.

Safety And Hazards

While specific safety and hazard information for “[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride” was not found, it’s important to handle all chemical compounds with care. Methanesulfonyl chloride compounds are generally corrosive and can cause severe skin burns and eye damage .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGCBGFBBRJTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383291
Record name [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride

CAS RN

127162-96-3
Record name [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Trifluoromethylbenzylsulfonylchloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of sodium 3-trifluoromethylbenzylsulfonate was slowly added to 17.7 ml (29.1 g) of phosphorous oxychloride. The resulting slurry was stirred at 100° to 105° C. for five hours. The reaction mixture was then cooled and filtered. The filter cake was washed with methylene chloride, the washings were combined with the filtrate and then evaporated to dryness affording 8.9 g of 3-trifluoromethylbenzylsulfonyl chloride.
Name
sodium 3-trifluoromethylbenzylsulfonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One

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